Z-YVAD-cmk, also known as Ac-Tyr-Val-Ala-Asp-chloromethyl ketone, is a potent inhibitor of caspase-1, an enzyme crucial for the inflammatory response and apoptosis. This compound has garnered attention in the field of biochemistry and pharmacology due to its ability to modulate caspase activity, which plays a significant role in various pathological conditions, including neuroinflammation and autoimmune diseases. The compound's structure includes a chloromethyl ketone moiety that facilitates its irreversible binding to the active site of caspases, thereby inhibiting their enzymatic activity.
Z-YVAD-cmk is derived from the YVAD peptide sequence, which is recognized by caspase-1. The synthesis of this compound has been documented in various studies focusing on caspase inhibitors and their therapeutic applications. Its formulation typically involves solid-phase peptide synthesis techniques that allow for the precise incorporation of functional groups essential for its inhibitory properties .
Z-YVAD-cmk falls under the category of peptidomimetic inhibitors, specifically designed to target cysteine-dependent proteases known as caspases. These inhibitors are classified based on their selectivity and mechanism of action, with Z-YVAD-cmk being particularly noted for its specificity towards caspase-1, which is involved in the maturation of pro-inflammatory cytokines such as interleukin-1β .
The synthesis of Z-YVAD-cmk employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. This process allows for the stepwise addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps to obtain the final product.
Z-YVAD-cmk features a core peptide structure consisting of four amino acids—tyrosine, valine, alanine, and aspartic acid—followed by a chloromethyl ketone group. This structure allows for specific interactions with the active site of caspase-1.
The molecular formula for Z-YVAD-cmk is C₁₃H₁₅N₃O₄S, and its molecular weight is approximately 301.34 g/mol. The presence of the chloromethyl ketone moiety is critical for its mechanism of action as it forms a covalent bond with the catalytic cysteine residue in caspases .
Z-YVAD-cmk primarily undergoes irreversible binding to the active site of caspase-1 through nucleophilic attack by the thiol group of cysteine on the chloromethyl ketone moiety. This reaction effectively inhibits the enzyme's activity.
Z-YVAD-cmk inhibits caspase-1 by forming a covalent bond with its active site cysteine residue. This action prevents the enzyme from cleaving its substrates, which are critical for inflammatory signaling pathways.
Studies have shown that treatment with Z-YVAD-cmk reduces levels of mature interleukin-1β and interleukin-18 in various experimental models, demonstrating its effectiveness in modulating inflammatory responses .
Z-YVAD-cmk has several scientific applications:
Z-YVAD-CMK (carbobenzoxy-tyrosine-valine-alanine-aspartate-chloromethylketone) is a tetrapeptide inhibitor designed to mimic the natural cleavage site of caspase-1 substrates. Its selectivity for caspase-1 (interleukin-1β-converting enzyme) over caspase-3 stems from structural differences in the catalytic pockets of these enzymes. Caspase-1 possesses an S4 subsite with a preference for tyrosine at the P4 position, accommodating the aromatic side chain of the tyrosine residue in Z-YVAD-CMK through hydrophobic interactions [1] [6]. In contrast, caspase-3 favors aspartate at the P4 position, rendering it sterically and electrostatically incompatible with the tyrosine moiety of Z-YVAD-CMK [3] [6].
Structural studies confirm that the valine-alanine-aspartate (VAD) sequence in Z-YVAD-CMK aligns with the S2–S1' binding pockets of caspase-1, enabling optimal hydrogen bonding and van der Waals contacts. Mutation analyses reveal that residues Tyr292 and Arg383 in caspase-1 form critical interactions with the inhibitor’s P4 and P1 residues, respectively—interactions absent in caspase-3 due to divergent active-site architecture [6].
Table 1: Structural Determinants of Z-YVAD-CMK Selectivity
| Parameter | Caspase-1 | Caspase-3 |
|---|---|---|
| S4 Pocket Residues | Tyr292, Arg383 | Trp206, Ser209 |
| P4 Preference | Tyrosine (hydrophobic/aromatic) | Aspartate (acidic) |
| Binding Affinity (Ki) | 0.2 nM | >10 µM |
Z-YVAD-CMK functions as an irreversible inhibitor through covalent modification of the catalytic cysteine (Cys285 in caspase-1). Its chloromethyl ketone (CMK) group acts as an electrophilic "warhead" that alkylates the thiol group of the cysteine residue, forming a stable thioether bond [1] [8]. This modification permanently inactivates the protease by blocking substrate access to the catalytic site. Kinetic analyses demonstrate time-dependent inhibition with second-order rate constants (kinact/Ki) of ~1.5 × 104 M−1s−1 for caspase-1, consistent with a two-step mechanism: rapid reversible binding followed by irreversible alkylation [1].
Mass spectrometry studies confirm a +541 Da adduct corresponding to the covalent attachment of Z-YVAD-CMK to caspase-1. Pre-incubation with competitive reversible inhibitors (e.g., Ac-YVAD-CHO) prevents this adduct formation, validating active-site-directed modification [1] [8]. The CMK group’s reactivity is finely tuned to minimize off-target effects; its electrophilicity is insufficient to modify non-catalytic cysteines or serine proteases under physiological conditions.
Z-YVAD-CMK suppresses inflammasome-mediated inflammatory responses by selectively inhibiting caspase-1, which proteolytically activates the pro-inflammatory cytokines interleukin-1β and interleukin-18. In NLRP3 inflammasome models, Z-YVAD-CMK (0.1–30 µg/ml) blocks interleukin-1β secretion in lipopolysaccharide-primed THP-1 cells stimulated with monosodium urate crystals, with IC50 values of 5 µg/ml [1] [6]. This inhibition occurs downstream of inflammasome assembly, as Z-YVAD-CMK does not affect NLRP3 oligomerization or ASC speck formation but prevents caspase-1 autoproteolysis into its active p20/p10 subunits [3] [6].
In vivo, Z-YVAD-CMK (0.2 mg/ml) reduces serum interleukin-1β and interleukin-18 by >60% in murine sepsis models, correlating with attenuated renal and gastric tissue damage [2] [3]. Notably, it does not inhibit tumor necrosis factor-α or interleukin-6 production, confirming its specificity for caspase-1-dependent cytokine maturation [3].
Figure 1: Mechanism of Inflammasome InhibitionPriming Signal (e.g., Lipopolysaccharide) → Activation Signal (e.g., ATP, Crystals) → Inflammasome Assembly → Caspase-1 Activation → Z-YVAD-CMK Inhibition → Blocked interleukin-1β/interleukin-18 Secretion
While Z-YVAD-CMK exhibits high selectivity for caspase-1, it demonstrates weaker inhibitory activity against caspase-4 and caspase-5 (human paralogs of caspase-1) at concentrations >20 µM due to structural homology in their catalytic sites [1] [6]. Caspase-4/5 share the P4 tyrosine preference, enabling partial recognition of the YVAD sequence. However, kinetic assays reveal 100-fold lower efficiency (kinact/Ki ~1.5 × 102 M−1s−1) compared to caspase-1 [6].
No significant inhibition is observed for caspases-2, -6, -8, -9, or -10 at concentrations ≤50 µM. Z-YVAD-CMK also does not inhibit cathepsin B, granzyme B, or calpain, as confirmed by substrate cleavage assays [6] [8]. This selectivity profile is attributed to the unique combination of its P4 tyrosine and CMK warhead, which is poorly accommodated by non-inflammatory caspases.
Table 2: Cross-Reactivity Profile of Z-YVAD-CMK
| Protease | Inhibition (at 50 µM) | Proposed Mechanism |
|---|---|---|
| Caspase-1 | >95% | Irreversible active-site alkylation |
| Caspase-4/5 | 30–40% | Partial active-site recognition |
| Caspase-3/7 | <5% | P4 residue incompatibility |
| Cathepsin B | <5% | Distinct catalytic mechanism (cysteine protease) |
Z-YVAD-CMK blocks pyroptosis—a lytic, inflammatory cell death—by inhibiting caspase-1-mediated cleavage of gasdermin D. Gasdermin D is the effector protein of pyroptosis; its cleavage by caspase-1 liberates an N-terminal pore-forming domain that oligomerizes in the plasma membrane, causing ion dysregulation, cell swelling, and interleukin-1β release [5] [8]. In macrophages infected with Staphylococcus or Pseudomonas, Z-YVAD-CMK (20 µM) suppresses gasdermin D cleavage and pore formation, reducing lactate dehydrogenase release by 70–80% [5] [8].
Notably, Z-YVAD-CMK also modulates crosstalk between pyroptosis and apoptosis. In caspase-1-deficient cells, bacterial infection induces receptor-interacting protein kinase 3-dependent necroptosis instead of pyroptosis. Conversely, Z-YVAD-CMK shifts cell fate from pyroptosis to apoptosis in Salmonella-infected monocytes, evidenced by increased caspase-3 activation and terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling staining [5]. This transition occurs because caspase-1 inhibition prevents gasdermin D activation while leaving apoptotic caspases intact.
Key Pathway:Inflammasome Activators → Caspase-1 Activation → (Z-YVAD-CMK Inhibition) → Blocked gasdermin D Cleavage → Inhibition of Pyroptosis and interleukin-1β Release
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6